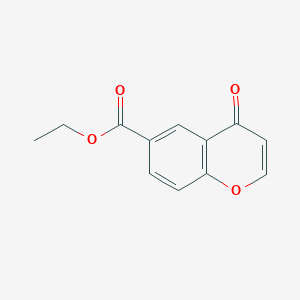

Ethyl 4-oxo-4H-chromene-6-carboxylate

Description

Significance of 4-Oxo-4H-chromene (Chromone) Scaffolds in Organic and Synthetic Chemistry

The 4-oxo-4H-chromene, commonly known as chromone (B188151), is a bicyclic oxygen-containing heterocyclic compound featuring a benzo-γ-pyrone skeleton. nih.gov This structural motif is not merely a synthetic curiosity but is a core component of a vast array of naturally occurring compounds, most notably flavonoids, which include flavones, flavonols, and isoflavones. ijrpc.com In the realms of medicinal chemistry and drug discovery, the chromone ring system is classified as a "privileged scaffold". ijrpc.combenthamdirect.com This designation stems from its ability to serve as a versatile framework for designing molecules that can interact with a wide range of biological receptors, leading to diverse pharmacological activities. nih.govijrpc.com

The rigid bicyclic structure of chromone provides a defined three-dimensional arrangement for appended functional groups, facilitating targeted interactions with enzymes and receptors. Consequently, synthetic and natural chromone derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties. nih.govbenthamdirect.comresearchgate.net Beyond its therapeutic potential, the chromone scaffold is also valued in materials science. Due to their inherent photochemical characteristics, certain chromone analogs are utilized in the development of fluorescent probes for biological imaging and sensing applications. researchgate.netasianpubs.org

Historical Context and Evolution of Chromone Research, Highlighting Ester Derivatives

The history of chromone chemistry dates back to the late 19th and early 20th centuries. The name "chromone" is derived from the Greek word chroma, meaning color, which reflects the colored nature of many of its derivatives. ijrpc.comijmrset.com One of the earliest synthetic methods was developed by Heywang and von Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.comijmrset.com

A pivotal moment in chromone research was the isolation and study of naturally occurring chromones. Khellin (B1673630), a compound extracted from the seeds of the plant Ammi visnaga, was the first chromone to be used in clinical practice. ijrpc.comresearchgate.net It has been used for centuries in Mediterranean regions as a smooth muscle relaxant and diuretic. researchgate.netijrar.org The therapeutic investigation of khellin in the mid-20th century for conditions like asthma and angina pectoris spurred significant interest in the chromone scaffold. ijrpc.comresearchgate.net This led to the development of important synthetic chromone-based drugs, such as sodium cromoglycate for treating asthma and flavoxate, a smooth muscle relaxant. ijrpc.com

The evolution of synthetic methodologies allowed for more complex and targeted modifications of the chromone core. The introduction of ester functionalities, particularly carboxylate groups, became a key strategy for modulating the physicochemical properties and biological activities of these compounds. Classic organic reactions, such as the Claisen ester condensation and the Baker–Venkataraman rearrangement, were adapted for the synthesis of chromone carboxylic acids and their corresponding esters. ijmrset.com These methods typically involve the reaction of o-hydroxyacetophenones with reagents like diethyl oxalate (B1200264) to construct the pyrone ring with an ester substituent, often at the 2-position. nih.gov This synthetic versatility has enabled the exploration of a wide chemical space, leading to the development of numerous chromone ester derivatives for pharmacological evaluation.

Structural Elucidation and Specificity of Ethyl 4-oxo-4H-chromene-6-carboxylate

This compound is a specific derivative that embodies the characteristic features of the chromone family while possessing a distinct substitution pattern. Its structure consists of the planar, bicyclic 4-oxo-4H-chromene core. The key distinguishing feature is the ethyl carboxylate group (-COOCH₂CH₃) attached to the 6-position of the fused benzene (B151609) ring.

The systematic name precisely defines its molecular architecture:

Chromene: Indicates the core bicyclic system of a benzene ring fused to a pyran ring.

4-oxo: Specifies a ketone functional group at position 4 of the pyran ring.

4H: Denotes the position of the saturated carbon in the pyran ring, which is standard for this scaffold.

6-carboxylate: Identifies a carboxylate group at position 6.

Ethyl: Specifies the ester group is an ethyl ester.

The presence of the electron-withdrawing ethyl carboxylate group on the benzene ring significantly influences the electronic properties of the entire molecule. This modification can affect its reactivity, stability, and, crucially, its interaction with biological targets compared to unsubstituted chromone or derivatives substituted at other positions.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| IUPAC Name | This compound |

| Core Scaffold | 4-Oxo-4H-chromene (Benzo-γ-pyrone) |

| Key Substituent | Ethyl carboxylate (-COOEt) at C-6 |

| Functional Groups | Ketone, Ether, Ester, Aromatic Ring |

Current Research Landscape and Emerging Trends in Chromone-6-carboxylate Derivatives

The contemporary research landscape for chromone derivatives remains vibrant, with a strong focus on developing new compounds for therapeutic applications. researchgate.net A major trend is the synthesis of novel analogs with diverse substitution patterns to perform structure-activity relationship (SAR) studies and optimize pharmacological profiles. nih.gov The type, number, and position of substituents on the chromone core are critical in determining the specific biological activity. nih.govresearchgate.net

Research into chromones substituted at the 6-position has yielded promising results. For example, studies have shown that the introduction of a fluorine atom at the C-6 position can lead to derivatives with potent anticancer activity. nih.gov This highlights the strategic importance of this position for molecular modification.

Derivatives featuring a carboxylate group, such as this compound, are of particular interest. The ester functionality can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in prodrug design to improve bioavailability. Furthermore, the carboxylate group can serve as a handle for further chemical modifications, allowing for the creation of more complex molecules and hybrid structures. nih.gov Current research efforts are directed towards synthesizing libraries of chromone-6-carboxylate derivatives and screening them for a wide range of biological activities, including as inhibitors of enzymes like cyclooxygenases, lipoxygenases, and cholinesterases, which are relevant to inflammatory and neurodegenerative diseases. nih.gov The development of efficient, one-pot, and environmentally friendly synthetic methods to access these compounds is also an active area of investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxochromene-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)8-3-4-11-9(7-8)10(13)5-6-16-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMIWZKVBYZVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Oxo 4h Chromene 6 Carboxylate

Classical Synthetic Routes to Chromone-6-carboxylates

The traditional syntheses of chromone-6-carboxylates are typically multi-step processes that rely on foundational reactions in heterocyclic chemistry. These methods prioritize the construction of the core structure from readily available phenolic starting materials.

Multi-step Syntheses from Phenolic Precursors

A primary and logical route to Ethyl 4-oxo-4H-chromene-6-carboxylate begins with a suitably substituted phenol, specifically a derivative of 4-hydroxybenzoic acid. A common precursor is methyl 4-hydroxy-3-acetylbenzoate. The synthesis of this key intermediate can be achieved through methods such as the Fries rearrangement of 4-acetoxybenzoate or via Friedel-Crafts acylation of a protected 4-hydroxybenzoate.

Once the o-hydroxyacetophenone derivative is secured, the formation of the pyrone ring is typically accomplished through a Claisen condensation. In this step, the ketone reacts with a source of the C2 and C3 atoms of the chromone (B188151) ring, such as diethyl oxalate (B1200264), in the presence of a base like sodium ethoxide. This reaction forms a 1-(2-hydroxy-4-carboxyphenyl)-3-ethoxy-1,3-propanedione intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the chromone ring system, specifically as 4-oxo-4H-chromone-6-carboxylic acid or its ester.

Table 1: Representative Classical Synthesis from a Phenolic Precursor

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Acetic Anhydride / AlCl₃ (Friedel-Crafts) or Fries Rearrangement | Methyl 4-hydroxy-3-acetylbenzoate |

| 2 | Condensation | Diethyl oxalate, Sodium Ethoxide | Diethyl 2-(2-methoxycarbonyl-5-hydroxybenzoyl)-3-oxobutanedioate |

| 3 | Cyclization/Dehydration | Acid catalyst (e.g., HCl, H₂SO₄) | 4-Oxo-4H-chromene-6-carboxylic acid |

Chalcone (B49325) Cyclization and Related Approaches for Chromone Ring Formation

The cyclization of chalcones (1,3-diaryl-2-propen-1-ones) is another cornerstone of chromone synthesis. ijrpc.com To produce a 6-carboxylate derivative, this pathway would necessitate a starting 2'-hydroxychalcone (B22705) that bears a carboxyl group at the 4'-position. The synthesis of this specific chalcone would involve the base-catalyzed Claisen-Schmidt condensation of an appropriate 2-hydroxy-5-carboxy-acetophenone with benzaldehyde. nih.gov

Once the chalcone is formed, oxidative cyclization is employed to construct the pyrone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide to convert the chalcone into a 3-hydroxyflavanone, which can be further transformed into the chromone. ijrpc.com Another approach involves iodine-catalyzed cyclization in a solvent like DMSO, which directly yields the chromone scaffold. ijrpc.com While versatile, this route can be less direct for non-flavone chromones and for those with specific substitution patterns like the target compound.

Esterification Strategies at the Carboxylate Moiety

If the synthetic route yields 4-oxo-4H-chromene-6-carboxylic acid, a final esterification step is required to obtain the target ethyl ester. The most common and direct method is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the product side. masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Modern and Green Chemistry Approaches in Chromone Synthesis

Contemporary synthetic chemistry emphasizes efficiency, sustainability, and the use of advanced catalytic systems. These principles have been applied to chromone synthesis to reduce reaction times, improve yields, and minimize waste.

Catalyst-Mediated Syntheses, Including Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metal catalysis, particularly with palladium, has become a powerful tool in the synthesis of complex organic molecules, including chromones. While often used for the functionalization of a pre-formed chromone ring, palladium catalysis can also be integral to constructing the core structure. organic-chemistry.org A highly efficient method for chromone synthesis involves the palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes and carbon monoxide. organic-chemistry.org To apply this to the target molecule, a starting material like ethyl 4-hydroxy-3-iodobenzoate would be required.

Palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions are invaluable for creating C-C bonds. up.pt For instance, a 6-halochromone-2-carboxylate could be coupled with various partners. An expeditious two-step procedure for synthesizing 6-aryl-4-oxo-4H-chromene-2-carboxylic ethyl esters involves a Suzuki cross-coupling reaction assisted by microwave irradiation, using Pd(OAc)₂ as the catalyst, followed by a classical Claisen condensation and cyclization. up.pt

Table 2: Comparison of Synthetic Approaches

| Method | Starting Materials | Key Features | Position of Carboxylate |

|---|---|---|---|

| Classical Phenolic Route | 4-Hydroxy-3-acetylbenzoate, Diethyl oxalate | Multi-step, reliable, uses fundamental reactions. | C-6 |

| Chalcone Cyclization | 2-Hydroxy-5-carboxy-acetophenone, Benzaldehyde | Involves oxidative cyclization (e.g., AFO). | C-6 |

| Palladium-Catalyzed Cyclocarbonylation | Ethyl 4-hydroxy-3-iodobenzoate, Acetylene, CO | High efficiency, requires specific halogenated precursor. | C-6 |

Microwave-Assisted and Solvent-Free Reaction Protocols

The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of chromones. nih.govmdpi.com Microwave heating can dramatically reduce reaction times for steps like the Claisen condensation, cyclization, and esterification, often from hours to minutes, while also improving yields. nih.govresearchgate.netresearchgate.net For example, the synthesis of various chromone derivatives has been successfully achieved using microwave assistance for the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones. researchgate.net The base-promoted condensation between 2-hydroxyacetophenones and aldehydes to form chromanones, which can be oxidized to chromones, is also efficiently performed with microwave heating.

In line with the principles of green chemistry, solvent-free reaction conditions are increasingly explored. researchgate.netresearchgate.net Multicomponent reactions under solvent-free conditions, sometimes with grinding (mechanochemistry), can provide direct access to complex chromene derivatives. researchgate.net These methods reduce waste and the environmental impact associated with traditional solvents. While specific examples for this compound are not prevalent, the general success of these techniques for the chromone scaffold suggests their applicability. nih.gov

Flow Chemistry Applications for Enhanced Synthesis Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature detailing the synthesis of this compound using flow chemistry is not widely reported, the principles can be extrapolated from the synthesis of other chromone and heterocyclic systems. nih.gov

A hypothetical flow process for a key step in chromone synthesis, such as an acid-catalyzed cyclization, would involve pumping a solution of the precursor (e.g., a 1,3-diketone) through a heated tube or a packed-bed reactor containing a solid-supported acid catalyst. The residence time, temperature, and pressure can be precisely controlled to maximize the reaction rate and minimize the formation of byproducts. This approach could significantly reduce reaction times compared to traditional batch methods, which often require prolonged heating. chemmethod.com For instance, microwave-assisted synthesis, which shares some principles of rapid heating with flow chemistry, has been shown to reduce reaction times for the preparation of fluorinated 4H-chromones by 55% compared to conventional refluxing. chemmethod.com

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Chromone Formation

| Parameter | Conventional Batch Processing | Potential Flow Chemistry Process |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise, potential for hotspots | Precise, uniform heating |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced safety |

| Scalability | Difficult, requires larger vessels | Easier, numbering-up or longer run times |

| Productivity | Lower space-time yield | Higher space-time yield |

This interactive table illustrates the potential advantages of applying flow chemistry to the synthesis of chromone derivatives.

Regioselectivity and Yield Optimization in the Synthesis of this compound

Achieving regioselectivity is paramount in the synthesis of 6-substituted chromones like this compound. The substitution pattern of the final product is determined by the starting materials and the reaction pathway. A common strategy to ensure substitution at the 6-position is to start with a pre-functionalized benzene (B151609) ring, for example, 2-hydroxy-5-carboxyacetophenone or a related derivative.

One of the classical methods for chromone synthesis is the Baker-Venkataraman rearrangement . wikipedia.orgjk-sci.com This reaction involves the intramolecular rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. wikipedia.orgresearchgate.net To obtain a 6-substituted chromone, one would start with a 4-substituted-2-hydroxyacetophenone. The choice of base and solvent is critical for optimizing the yield of the rearrangement step. jk-sci.com

Another key synthetic route is the Claisen condensation between a substituted 2-hydroxyacetophenone (B1195853) and an appropriate ester, such as diethyl oxalate. ijrar.org For the synthesis of this compound, a plausible starting material would be ethyl 4-acetyl-3-hydroxybenzoate. The regioselectivity of the initial acylation to produce the required acetophenone (B1666503) can be influenced by the directing effects of the substituents on the aromatic ring. Studies on the Claisen rearrangement of substituted allyl aryl ethers have shown that the electronic nature of substituents significantly influences the regioselectivity of the reaction. chemrxiv.org

Optimization of the yield involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, in the synthesis of substituted chroman-4-ones, microwave irradiation has been used to drive reactions to completion in a shorter time, with yields being dependent on the electronic properties of the substituents. acs.orgnih.gov

Table 2: Factors Influencing Yield and Regioselectivity in Chromone Synthesis

| Factor | Influence on Synthesis | Example from Literature |

| Starting Material | Determines the final substitution pattern. | Use of 4-substituted-2-hydroxyacetophenones for 6-substituted chromones. |

| Reaction Type | Pathway dictates potential isomers (e.g., Baker-Venkataraman vs. Simonis). ijrar.org | The Simonis reaction can yield both chromones and coumarins. ijrar.org |

| Catalyst/Base | Affects reaction rate and can influence regioselectivity. | Use of K₂CO₃ in water/ethanol for Claisen-Schmidt condensation. nih.gov |

| Solvent | Can affect solubility and reaction mechanism. | Aprotic solvents like DMAc improve regioselectivity in pyrazole (B372694) synthesis. |

| Temperature | Influences reaction rate and can affect selectivity. | Optimization at 70°C for the synthesis of flavone-3-carboxylates. organic-chemistry.org |

This interactive table summarizes key parameters that must be controlled to achieve a successful synthesis.

Purification and Isolation Techniques for High Purity this compound

The isolation and purification of the target compound are critical steps to ensure high purity, which is essential for subsequent applications. Standard techniques for the purification of chromone derivatives include recrystallization and column chromatography. mdpi.com

Column chromatography is a widely used method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for achieving good separation. A typical eluent system might consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), with the ratio adjusted to achieve optimal separation. mdpi.comrsc.org

Recrystallization is an effective technique for purifying solid products. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can also be used to achieve the desired solubility profile. For example, a dichloromethane/n-hexane solvent system has been advised for the recrystallization of related chromone carboxamide derivatives. rsc.org

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comresearchgate.net

Table 3: Common Purification Techniques for Chromone Derivatives

| Technique | Principle | Typical Application |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target chromone from reaction byproducts and starting materials. mdpi.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of the solid chromone ester to achieve high purity. rsc.org |

| Thin-Layer Chromatography (TLC) | Rapid separation to monitor reaction progress and assess purity. | Monitoring the disappearance of starting material and appearance of the product. acs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for purity analysis and preparative isolation. | Quantifying the purity of the final product. |

This interactive table outlines the standard methods used to purify chromone compounds.

Chemical Reactivity and Derivatization of Ethyl 4 Oxo 4h Chromene 6 Carboxylate

Reactions at the Chromone (B188151) Core System.

The chromone nucleus of Ethyl 4-oxo-4H-chromene-6-carboxylate is an electron-deficient heterocyclic system, which dictates its reactivity. The presence of the electron-withdrawing carbonyl group at C-4 and the fusion of the benzene (B151609) ring significantly influence the chemical behavior of the pyranone moiety.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the chromone nucleus can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The orientation of incoming electrophiles is directed by the existing substituents. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at C-4 is a deactivating, meta-directing group. The ethyl carboxylate group at position 6 is also a deactivating, meta-directing group. The interplay of these electronic effects determines the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration of the chromone ring typically occurs at the positions electronically favored by the substituents.

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 |

| Bromination | Br₂/FeBr₃ | C-5 or C-7 |

| Chlorination | Cl₂/AlCl₃ | C-5 or C-7 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C-5 or C-7 |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted benzene rings.

Nucleophilic Additions to the Carbonyl Group at C-4.

The carbonyl group at the C-4 position of the chromone core is a key site for nucleophilic attack. masterorganicchemistry.comyoutube.com Due to the polarization of the C=O bond, the carbon atom is electrophilic and susceptible to addition by a variety of nucleophiles. ksu.edu.saacademie-sciences.fr Such reactions can lead to the formation of tertiary alcohols upon reaction with organometallic reagents like Grignard reagents or organolithium compounds. Reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol. youtube.com The reactivity of the C-4 carbonyl is modulated by the electronic properties of the chromone ring system.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium | Butyllithium (BuLi) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

This table illustrates the expected products from the nucleophilic addition to the C-4 carbonyl group.

Ring-Opening and Subsequent Ring-Closing Reactions of the Pyranone Moiety

The pyranone ring of the chromone system is susceptible to cleavage upon reaction with strong nucleophiles. This often proceeds via an initial nucleophilic attack at the C-2 position, followed by the opening of the pyranone ring. The resulting intermediate can then undergo subsequent intramolecular reactions to form new heterocyclic systems. This type of reaction is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net For example, reaction with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. researchgate.net

| Nucleophile | Resulting Heterocycle |

| Hydrazine | Pyrazole derivative |

| Phenylhydrazine | Phenyl-substituted pyrazole derivative |

| Hydroxylamine | Isoxazole derivative |

This table showcases the transformation of the chromone core into different heterocyclic systems through ring-opening and closing reactions. researchgate.net

Annulation and Cycloaddition Reactions Involving the Chromone Nucleus

The electron-deficient double bond (C2-C3) in the pyranone ring of the chromone nucleus can participate as a dienophile in Diels-Alder reactions or as a component in other cycloaddition reactions. Furthermore, the chromone system can be involved in annulation reactions, where a new ring is fused onto the existing scaffold. These reactions provide a powerful tool for the construction of complex, polycyclic aromatic and heterocyclic structures. For instance, a formal [4+2] cycloaddition can occur where the pyrone acts as a two-carbon unit. nih.gov

| Reaction Type | Reactant Type | Product Type |

| Diels-Alder | Diene | Fused polycyclic system |

| [3+2] Cycloaddition | 1,3-Dipole | Fused five-membered heterocyclic ring |

| Annulation | Benzylic anion | Fused aromatic ring |

This table outlines the potential cycloaddition and annulation reactions involving the chromone nucleus.

Transformations and Modifications of the Ethyl Ester Moiety at Position 6.

The ethyl ester group at the 6-position of the chromone ring provides another handle for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular framework.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester at position 6 can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.org Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The resulting carboxylic acid is a versatile intermediate for further derivatization, such as amide bond formation or conversion to other esters. rsc.org

| Reaction Conditions | Reagents | Product |

| Basic Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 4-Oxo-4H-chromene-6-carboxylic acid |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 4-Oxo-4H-chromene-6-carboxylic acid |

This table details the conditions for the hydrolysis of the ethyl ester to the carboxylic acid.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity

Available research on chromone derivatives primarily focuses on isomers with ester or other functional groups at the 2- and 3-positions of the chromone ring system. For instance, extensive studies have been published on the synthesis and reactions of ethyl 4-oxo-4H-chromene-2-carboxylate and various 3-substituted chromones. This body of work provides a general understanding of the chemical behavior of the chromone scaffold. However, it does not offer specific experimental details, such as reaction conditions, yields, or spectroscopic data, for the derivatization of the ester group located at the 6-position.

Without access to primary research data detailing the transesterification, amidation, and reduction reactions of the ester group at the 6-position, or studies on the chemo- and regioselective functionalization of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, while the general principles of the requested reactions on aromatic esters are well-established in organic chemistry, their specific application to this compound has not been sufficiently documented to fulfill the detailed requirements of the proposed article. Further experimental research would be necessary to elucidate the specific chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Oxo 4h Chromene 6 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

For Ethyl 4-oxo-4H-chromene-6-carboxylate, the molecular formula is C₁₂H₁₀O₄. The theoretical exact mass can be calculated by summing the masses of its constituent atoms. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds precisely to this calculated mass, confirming the molecular formula. nih.gov

A search of chemical databases for the closely related isomer, ethyl 4-oxochromene-2-carboxylate, shows a computed monoisotopic mass of 218.05790880 Da. nih.gov Similarly, predictions for another analog, ethyl 6-methyl-4-oxochromene-2-carboxylate, suggest a monoisotopic mass of 232.07356 Da. uni.lu These examples highlight the precision offered by this technique. An experimental HRMS measurement for this compound would provide definitive confirmation of its elemental formula, a critical first step in its structural characterization.

Table 1: Predicted HRMS Data for this compound (C₁₂H₁₀O₄)

| Ion Adduct | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₁O₄⁺ | 219.0652 |

| [M+Na]⁺ | C₁₂H₁₀O₄Na⁺ | 241.0471 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, advanced 2D NMR techniques are required to piece together the complete molecular puzzle.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Connectivity and Stereochemical Assignments

A full suite of 2D NMR experiments is essential to confirm the specific isomeric structure of this compound and assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For the target molecule, COSY would show correlations between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also map the connectivity of the protons on the aromatic and pyrone rings, helping to distinguish their positions. mdpi.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com This powerful experiment links each proton signal to the carbon signal it is attached to, simplifying the assignment of the carbon skeleton. For instance, the signals for the ethyl group protons would correlate to their corresponding carbon signals, and each aromatic proton would be linked to its specific carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (typically 2-4 bonds) between protons and carbons. youtube.com This technique pieces together the molecular fragments identified by COSY and HSQC. Key HMBC correlations for confirming the "6-carboxylate" structure would include correlations from the protons on the aromatic ring (H-5 and H-7) to the ester carbonyl carbon, and from the ethyl group's methylene protons to the same ester carbonyl carbon. This would unambiguously place the ethyl carboxylate group at the C-6 position. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. mdpi.com In this molecule, NOESY could reveal spatial proximity between the H-5 proton and the ethyl group, providing insights into the preferred orientation of the ester substituent relative to the chromone (B188151) ring system.

Solid-State NMR for Polymorphic and Crystalline Form Analysis

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) probes the structure in the crystalline state. This technique is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Although no specific solid-state NMR studies on this compound have been reported, this technique would be the method of choice if different crystalline forms were discovered. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can distinguish between polymorphs, providing information on the number of unique molecules in the asymmetric unit cell and details about molecular packing and conformation.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and how it packs in the crystal lattice. researchgate.net

While a crystal structure for the specific 6-carboxylate isomer is not publicly available, extensive studies have been performed on the closely related isomer, ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate. nih.govnih.gov These studies reveal that the central chromone core is essentially planar. nih.gov The analysis of this related structure showed that the carbonyl groups of the chromone ring and the ethyl carboxylate substituent adopt a trans conformation relative to each other. nih.govnih.gov The crystal packing was stabilized by weak intermolecular interactions, including C-H⋯π and π–π stacking interactions between the chromone units. nih.govnih.gov It is highly probable that this compound would exhibit similar structural features, including a planar chromone system and specific conformational preferences for the ethyl ester group dictated by crystal packing forces.

Table 2: Example Single-Crystal X-ray Diffraction Data for a Related Chromone Derivative (Based on data for ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6432 (3) |

| b (Å) | 26.9745 (12) |

| c (Å) | 7.9103 (4) |

| β (°) | 114.613 (2) |

| Volume (ų) | 1482.46 (12) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, corresponding to the energy of its specific vibrational modes (e.g., stretching, bending).

For this compound, the FTIR and Raman spectra would be dominated by several key vibrational bands. The most prominent would be the C=O stretching vibrations. The ketone carbonyl at the C-4 position and the ester carbonyl at the C-6 position would give rise to strong, distinct absorption bands, typically in the range of 1650-1750 cm⁻¹. banglajol.info Other characteristic peaks would include C-O-C stretching vibrations from the pyrone ring and the ester group, as well as aromatic C=C and C-H stretching and bending modes. uantwerpen.be Comparing the experimental spectra with theoretical calculations can provide deeper insights into the molecule's conformational state. banglajol.info

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1690 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Aromatic/Pyrone) | Stretching | 1500 - 1620 |

| C-O (Ether/Ester) | Stretching | 1050 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination in Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit any CD or ORD signal.

These techniques would, however, become critically important if a chiral center were introduced into the molecule, for example, by substitution at one of the ring positions with a chiral group. In such a case, the resulting enantiomers would produce mirror-image CD and ORD spectra. These experimental spectra, often compared with quantum chemical predictions, would be essential for determining the absolute configuration (R or S) of the chiral derivative.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound are critical parameters that underpin its chemical and biological characterization. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for these assessments. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for separating the target compound from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of chromene derivatives. For compounds structurally similar to this compound, reversed-phase HPLC is frequently employed. This technique typically utilizes a non-polar stationary phase, such as a C18-functionalized silica (B1680970) gel, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In the context of purity assessment, a gradient elution method is often preferred. This involves systematically changing the composition of the mobile phase during the analysis to ensure the elution of all components, from polar impurities to the less polar main compound. A common mobile phase system for chromene derivatives consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution.

For the separation of potential isomers of this compound, such as positional isomers that may arise during synthesis, the high resolving power of HPLC is crucial. The specific substitution pattern on the chromene ring influences the polarity and, consequently, the retention time of each isomer, allowing for their effective separation.

While specific literature detailing the HPLC analysis of this compound is not extensively available, methods for closely related structures provide a strong basis for method development. For instance, the analysis of other chromene carboxylate derivatives has been successfully achieved using C18 columns with gradient elution. mdpi.com

Table 1: Representative HPLC Conditions for Purity Assessment of Chromene Carboxylate Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for this compound, based on methods for similar compounds.

Furthermore, the potential for chirality in derivatives of this compound necessitates the use of chiral chromatography for enantiomeric separation. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common approach for resolving enantiomers. nih.govchiralpedia.comresearchgate.net CSPs, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. nih.gov For isochromene derivatives, cyclodextrin-based stationary phases have proven effective for enantiomeric separation. nih.gov

Table 2: Illustrative Chiral HPLC Conditions for Separation of Chromene Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV or Circular Dichroism (CD) |

| Temperature | Ambient |

These conditions are illustrative and would require optimization for a specific chiral derivative of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The analysis of a phenyl-substituted chromene derivative has been reported using a UHPLC system with a C18 column and a fast gradient. mdpi.com Such a system would be highly suitable for the high-throughput purity assessment of this compound.

In addition to liquid chromatography, Gas Chromatography (GC) could potentially be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to increase its volatility. GC, particularly when coupled with a mass spectrometer (GC-MS), can provide detailed structural information and is highly sensitive for impurity profiling.

For preparative purposes, where the goal is to isolate a pure sample of this compound, column chromatography is a standard technique. Silica gel is the most common stationary phase, and a solvent system, often a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is used to elute the components. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Computational and Theoretical Investigations of Ethyl 4 Oxo 4h Chromene 6 Carboxylate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for molecules of this size, offering a favorable balance between accuracy and computational cost. DFT methods are widely used to predict the ground-state properties of chromone (B188151) derivatives. d-nb.infotandfonline.comnih.gov

Calculations on similar chromone esters reveal that the conformation of the ethyl carboxylate substituent relative to the chromone ring is a key structural feature. nih.gov The planarity of the chromone system is crucial for its electronic properties, facilitating π-electron delocalization across the fused rings. DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. For instance, theoretical calculations for related molecules have shown excellent agreement with experimental bond lengths and angles. d-nb.info

Table 1: Representative Theoretical vs. Experimental Bond Lengths (Å) for Chromone Derivatives

| Bond | Theoretical (DFT) | Experimental (X-ray) |

| C=O (pyrone) | ~1.23 - 1.25 | ~1.22 - 1.24 |

| C=C (pyrone) | ~1.36 | ~1.35 - 1.36 |

| C-O (ether) | ~1.37 | ~1.36 - 1.37 |

Note: Data is generalized from studies on related chromone structures. d-nb.info

While DFT is prevalent, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed for even higher accuracy in determining electronic properties. These methods are more computationally demanding and are often used for smaller molecules or to benchmark DFT results. For a molecule like Ethyl 4-oxo-4H-chromene-6-carboxylate, such high-level calculations could be used to obtain very accurate values for properties like ionization potential, electron affinity, and electronic transition energies, providing a deeper understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy, shape, and distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The HOMO is associated with the molecule's electron-donating capability, while the LUMO relates to its electron-accepting ability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.govnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of various chromone derivatives, the HOMO is typically found to be delocalized over the benzopyran ring system, while the LUMO is often distributed across the γ-pyrone ring, including the C=O and C=C bonds. nih.govresearchgate.net The presence of the electron-withdrawing carboxylate group at the 6-position is expected to influence the energy and distribution of these orbitals. DFT calculations can precisely map these orbitals and quantify the energy gap, allowing for predictions of the most likely sites for nucleophilic and electrophilic attack.

Table 2: Typical FMO Properties for Chromone Derivatives from DFT Calculations

| Parameter | Typical Value Range (eV) | Implication |

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Chemical reactivity and stability |

Note: Values are generalized from studies on related chromone structures. d-nb.infonih.gov

Simulation of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

IR Spectroscopy: DFT calculations are highly effective at predicting vibrational frequencies. researchgate.net Theoretical IR spectra are generated by calculating the harmonic vibrational modes of the optimized molecular structure. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations. The simulated spectrum for this compound would be expected to show characteristic peaks for the C=O stretching of the pyrone ring (around 1650 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, and aromatic C=C vibrations, aligning well with experimental FT-IR data. d-nb.infoacs.orgresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). mdpi.com The calculations predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the π→π* and n→π* transitions. For chromones, the absorption spectra are characterized by intense bands in the UV region, which are associated with charge transfer within the delocalized π-system. acs.orgacs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These theoretical chemical shifts can be correlated with experimental values to provide unambiguous assignment of signals in the NMR spectra. rsc.org

Molecular Docking and Dynamics Simulations for Intermolecular Interaction Prediction (Purely Theoretical Perspective)

From a purely theoretical standpoint, molecular docking and dynamics simulations are powerful tools for predicting how a molecule might interact with other molecules, such as biological macromolecules like proteins or DNA.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. acs.org For this compound, docking simulations could be used to hypothetically place it into the active site of a target protein. The process involves scoring functions that estimate the binding affinity (e.g., in kcal/mol), identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Numerous studies on chromone derivatives have used docking to predict their potential as enzyme inhibitors. tandfonline.comnih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamic behavior of the predicted ligand-protein complex over time. acs.orgscite.ai By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD provides insights into the flexibility of the complex, the stability of key interactions, and conformational changes that may occur upon binding. biointerfaceresearch.com These simulations can affirm the stability of a docked pose and provide a more detailed picture of the intermolecular recognition process. tandfonline.comnih.gov

Structure-Property Relationship Studies Based on Theoretical Parameters

Theoretical parameters derived from quantum chemical calculations are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. tandfonline.com These models seek to correlate a molecule's structural or electronic features with its biological activity or physical properties.

For this compound, various calculated descriptors could be used in such studies:

Electronic Parameters: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges can describe a molecule's reactivity and electrostatic interaction potential. d-nb.info

Steric/Topological Parameters: Molecular volume, surface area, and shape indices can quantify the steric requirements for binding to a receptor.

Thermodynamic Parameters: Enthalpy of formation and Gibbs free energy can provide information about the molecule's stability.

By calculating these parameters for a series of related chromone derivatives and correlating them with an observed property (e.g., inhibitory activity against an enzyme), a predictive QSAR model can be built. tandfonline.com Such models are crucial in rational drug design, allowing for the virtual screening and optimization of new compounds with potentially enhanced properties. nih.govnih.gov

Applications and Utility of Ethyl 4 Oxo 4h Chromene 6 Carboxylate in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for the Preparation of Complex Organic Molecules

Ethyl 4-oxo-4H-chromene-6-carboxylate is a valuable building block in organic synthesis, primarily serving as a scaffold for creating more complex, polyfunctional molecules. The chromone (B188151) core is recognized as a "privileged scaffold" in medicinal chemistry, and its structure can be systematically modified to generate libraries of compounds for drug discovery programs. researchgate.netnih.gov The reactivity of the ethyl ester at the 6-position, the ketone at the 4-position, and the pyrone ring itself allow for extensive derivatization.

An expeditious two-step procedure has been developed for the synthesis of novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, highlighting the importance of this class of compounds as synthetic targets for further elaboration. up.pt Research has demonstrated the conversion of related chromone esters into their corresponding carboxylic acids and amides. rsc.org For instance, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate can be hydrolyzed to its carboxylic acid with a near-quantitative yield, which is then activated and reacted with an amine to form a 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. rsc.org This illustrates a common strategy where the ethyl ester group of a chromone carboxylate acts as a precursor to amide functionalities, thereby introducing new structural diversity.

Furthermore, halogenated derivatives, such as ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, serve as highly useful intermediates. The iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the straightforward introduction of a wide variety of substituents at the 6-position of the chromone ring. This strategic functionalization is crucial for tuning the electronic and steric properties of the final molecules for specific applications.

The table below summarizes synthetic transformations starting from chromone carboxylate intermediates.

| Starting Material | Reagents/Conditions | Product Type | Application |

| Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | 1. Hydrolysis 2. PyBOP, Aniline | Chromone-2-carboxamide | Introduction of amide functionality rsc.org |

| 2-hydroxy-5-iodobenzaldehyde | Diethyl malonate, Piperidine | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | Intermediate for cross-coupling reactions |

| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate, K2CO3 | Chromeno[3,4-c]pyrroles | Synthesis of fused heterocyclic systems nih.gov |

| 4-hydroxycoumarins | β-nitroalkenes, Alcohol, TEA | Flavone-3-carboxylate derivatives | Rearrangement to form flavone (B191248) structures organic-chemistry.org |

Precursor for Advanced Organic Materials, such as Dyes or Optoelectronic Materials

The chromene framework is a key component in various functional organic materials, including dyes and pigments. researchgate.net The extended π-conjugated system of the benzopyran-4-one core is responsible for its chromophoric properties. By modifying the substituents on this scaffold, the absorption and emission characteristics can be precisely tuned across the electromagnetic spectrum.

While direct studies on this compound as a dye precursor are not extensively detailed, the broader class of chromene compounds is well-established in this application. researchgate.net The potential for derivatization allows for the attachment of auxochromic (color-enhancing) and chromophoric (color-bearing) groups, making it a versatile platform for designing new colorants.

In the realm of optoelectronic materials, related heterocyclic systems have shown significant promise. For example, certain pericyclic pyrrolo[3,4-c]coumarin derivatives, which share a similar core structure, have been identified as blue-light emitters with potential electron-transporting capabilities. nih.gov This suggests that appropriately functionalized derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent planarity and rigidity of the chromone ring are advantageous for creating ordered molecular assemblies necessary for efficient charge transport and light emission.

Applications in Catalysis (e.g., as a Ligand Component or Organocatalyst, if applicable)

Currently, there is limited available research documenting the use of this compound or its direct derivatives as ligands for metal catalysts or as standalone organocatalysts. The scientific literature has predominantly focused on the synthesis of chromene derivatives rather than their application in catalysis. Numerous studies report the use of various catalysts, such as tin oxide nanoparticles, pyridine-2-carboxylic acid, and zeolites, to efficiently produce the chromene scaffold. researchgate.netrsc.org However, the reverse role—where the chromene compound itself facilitates a chemical transformation—is not a prominent area of investigation for this specific molecule.

Derivatization for the Development of Chemical Sensors and Fluorescent Probes

The chromone core is an attractive fluorophore, and its derivatives are actively investigated for use in chemical sensing and as fluorescent probes. The development of sensors often relies on synthesizing a molecule that exhibits a detectable change in its optical properties (e.g., fluorescence intensity, color) upon interaction with a specific analyte.

Studies on related 4H-chromene-3-carboxamides have demonstrated solvatochromic properties, where their absorption spectra shift depending on the polarity of the solvent. researchgate.net This phenomenon is a foundational principle for creating sensors that can report on the chemical environment. By strategically modifying the this compound scaffold—for instance, by introducing specific binding sites or reactive groups—it is possible to design derivatives that respond selectively to ions, neutral molecules, or biological macromolecules. Such a response could manifest as a "turn-on" or "turn-off" fluorescent signal, making these compounds valuable tools for analytical and diagnostic applications.

Exploration of Supramolecular Chemistry Involving this compound (e.g., Host-Guest Systems, Self-Assembly)

The supramolecular chemistry of chromone derivatives has been explored through crystallographic studies, which reveal how these molecules self-assemble in the solid state. The arrangement is governed by a network of weak, non-covalent interactions. Analysis of the crystal structures of closely related compounds like ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate provides significant insight into these interactions. nih.goviucr.orgnih.gov

The key interactions directing the self-assembly include:

C-H···O Hydrogen Bonds: These interactions are common, with the carbonyl oxygen of the chromone or the ethyl ester group acting as a hydrogen bond acceptor. In one derivative, these bonds form a network of intersecting ladders. researchgate.netnih.gov

π–π Stacking Interactions: The planar aromatic rings of the chromone core can stack on top of each other, contributing to the stability of the crystal lattice. iucr.orgnih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of an adjacent molecule's aromatic ring, linking molecules into chains. iucr.orgnih.gov

These studies show that the substituents on the chromone ring play a critical role in defining the final supramolecular architecture. nih.goviucr.org The interplay of these weak forces dictates the molecular packing, which can influence the material's bulk properties. This fundamental understanding of self-assembly is crucial for designing crystalline materials with desired properties (host-guest systems, porous solids) based on the chromone scaffold.

The table below details the observed non-covalent interactions in the crystal structures of related chromone derivatives.

| Interaction Type | Description | Resulting Architecture | Reference |

| C-H···π Interactions | H atoms of a substituent phenyl group interact with an adjacent phenyl group. | Links molecules into a chain. | iucr.orgnih.gov |

| π–π Stacking | Stacking between chromone units. | Contributes to overall packing stability. | iucr.orgnih.gov |

| C-H···O Interactions | Carbonyl oxygen of the carboxylate acts as an acceptor for H atoms from the chromone ring and an exocyclic benzene (B151609) ring. | Forms a network of intersecting ladders. | researchgate.netnih.gov |

Green Chemistry Applications (e.g., as a Sustainable Reagent or Component in Environmentally Benign Processes)

The application of green chemistry principles to this compound has primarily centered on the development of environmentally benign synthesis methods for 4H-chromene derivatives. nih.gov Rather than the compound itself being a green reagent, the focus is on making its production and the production of related structures more sustainable.

Key green approaches for synthesizing 4H-chromenes include:

Use of Green Catalysts: Researchers have employed biodegradable or reusable catalysts like pyridine-2-carboxylic acid, biogenically synthesized tin oxide nanoparticles, and natural zeolites. researchgate.netrsc.org These catalysts often allow for high yields under mild conditions and can be recycled and reused, minimizing waste. rsc.org

Environmentally Friendly Solvents: Many modern syntheses of chromenes utilize water or a water-ethanol mixture as the reaction solvent, replacing hazardous volatile organic compounds (VOCs). rsc.orgnih.gov

Energy-Efficient Methods: Ultrasound irradiation has been used to assist in the synthesis of 4H-chromene derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions are frequently used to build the chromene ring system. rsc.orgnih.govresearchgate.net These reactions improve efficiency by combining several synthetic steps into a single operation, which reduces energy consumption, solvent use, and waste generation.

Future Perspectives and Emerging Research Avenues for Ethyl 4 Oxo 4h Chromene 6 Carboxylate

Development of Novel, Highly Efficient, and Sustainable Synthetic Pathways

The synthesis of chromone (B188151) derivatives has a long history, with established methods such as the Baker-Venkataraman rearrangement and Claisen condensation being cornerstones of their preparation. researchgate.net However, the future of synthesizing Ethyl 4-oxo-4H-chromene-6-carboxylate and its analogues lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Emerging research focuses on microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields for the synthesis of various chromones. nih.govkaist.ac.kr For instance, microwave irradiation has been successfully employed in the Knoevenagel condensation and intramolecular cyclization steps, which are key to forming the chromone core. nih.gov The application of these techniques to the synthesis of 6-carboxy-substituted chromones is a promising area for future exploration.

Furthermore, the principles of green chemistry are increasingly guiding synthetic strategies. This includes the use of greener solvents, catalyst-free reactions, and multicomponent reactions (MCRs). specificpolymers.comnih.gov Recent studies have highlighted the use of water as a solvent and the application of recyclable catalysts for chromone synthesis. specificpolymers.com Future research will likely focus on developing one-pot syntheses of this compound from readily available starting materials, minimizing waste and energy consumption. The exploration of flow chemistry also presents an exciting frontier, offering the potential for continuous, scalable, and highly controlled production. d-nb.info

| Synthetic Approach | Key Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govkaist.ac.kr | Microwave-induced Baker-Venkataraman rearrangement and Knoevenagel condensation. nih.gov |

| Green Synthesis | Use of eco-friendly solvents (e.g., water), recyclable catalysts, and MCRs. specificpolymers.comnih.gov | Catalyst-free synthesis in green solvents. specificpolymers.com |

| Flow Chemistry | Continuous production, scalability, precise reaction control. d-nb.info | Continuous-flow organic synthesis (MACOS) for related heterocyclic compounds. d-nb.info |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of the chromone nucleus is a rich area for investigation. While the susceptibility of the γ-pyrone ring to nucleophilic attack is well-documented, future research will likely delve into previously uncharted transformation pathways for this compound. nih.gov The presence of the ester group at the 6-position offers a handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

One promising avenue is the exploration of cycloaddition reactions. nih.gov For example, 1,3-dipolar cycloaddition reactions of chromone nitrones have been successfully carried out under microwave irradiation to yield complex isoxazolidines. nih.gov Investigating the participation of the C2-C3 double bond of this compound in Diels-Alder reactions could lead to the synthesis of novel polycyclic systems with interesting biological or material properties. researchgate.net

Photochemical reactions also present a fascinating area for discovery. kaist.ac.kr The chromone scaffold is known to undergo various photo-induced transformations, including photodimerization, photoisomerization, and photo-H-abstraction reactions. ijrpc.com Harnessing these photochemical pathways for this compound could enable the synthesis of unique molecular architectures that are inaccessible through traditional thermal methods. Furthermore, the site-selective C-H functionalization of the chromone core, particularly at positions C-5, C-3, and C-2, is a rapidly developing field that could be applied to the 6-carboxy derivative to generate a library of novel compounds. researchgate.netnih.gov

Advanced Computational Modeling for Deeper Insights into Reactivity and Properties

Computational chemistry is poised to play an increasingly vital role in understanding and predicting the behavior of this compound. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov

Future computational studies will likely focus on:

Predicting Reactivity: Molecular orbital calculations can identify the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. chemsrc.com

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov This in silico screening can accelerate the discovery of new drug candidates.

Understanding Spectroscopic Properties: Computational methods can be used to predict and interpret NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives. nih.gov

Investigating Non-covalent Interactions: Understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for predicting crystal packing and designing new materials. nih.gov

Theoretical calculations have already been performed on the related compound, ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate, revealing insights into its conformational preferences. nih.gov Similar studies on this compound will be invaluable for its future development.

| Computational Method | Application in Chromone Research |

| Density Functional Theory (DFT) | Investigating molecular geometries, vibrational spectra, and electronic properties. kaist.ac.krnih.gov |

| Time-Dependent DFT (TD-DFT) | Studying fluorescence characteristics and excited-state properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity and designing novel bioactive compounds. researchgate.netnih.gov |

| Molecular Docking | Simulating the interaction of chromone derivatives with biological targets to understand their mechanism of action. researchgate.net |

Integration into Novel Material Platforms with Tailored Functionalities

The unique photophysical and chemical properties of the chromone scaffold make this compound a promising building block for the development of novel functional materials. kaist.ac.krresearchgate.net The ester functionality at the 6-position provides a convenient point for incorporation into polymeric structures or for surface modification.

Future research in this area may explore:

Photoresponsive Materials: The inherent photochemical reactivity of the chromone core could be exploited to create photoresponsive polymers. specificpolymers.comijrpc.com These materials could find applications in areas such as optical data storage, smart coatings, and controlled drug delivery systems. The reversible cycloaddition reactions of similar heterocyclic compounds like coumarins upon irradiation suggest a potential pathway for creating self-healing or shape-memory polymers. mdpi.com

Organic Electronics: The conjugated π-system of the chromone ring suggests potential for applications in organic electronics. By modifying the substituents on the chromone core, the electronic properties can be tuned for use in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Fluorescent Probes: Chromone derivatives are known to exhibit interesting fluorescence properties. ijrpc.com The ester group on this compound can be further functionalized to create fluorescent probes for sensing metal ions, anions, or biologically relevant molecules.

Chromone-Containing Polymers: The incorporation of this compound into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties. For example, chromone-based photoinitiators have been developed for polymerization reactions under visible light. rsc.org

Sustainable and Eco-Friendly Research Directions for Chromone Chemistry

The drive towards a more sustainable chemical industry will undoubtedly shape the future of research on this compound. This aligns with the growing emphasis on green chemistry principles in both academic and industrial research. specificpolymers.comnih.gov

Key sustainable and eco-friendly research directions include:

Catalysis: The development of highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, for the synthesis of chromones will be a major focus. specificpolymers.com Lipase-mediated oxidative cyclization has already been shown to be an environmentally friendly method for producing 3-hydroxy chromones. mpg.de

Alternative Reaction Media: Moving away from volatile and hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids will be crucial. specificpolymers.com Solvent-free reaction conditions, often facilitated by microwave or ball-milling techniques, are also highly desirable. specificpolymers.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Multicomponent reactions are particularly well-suited for this purpose. nih.gov

Renewable Feedstocks: Investigating the synthesis of this compound and its precursors from renewable bio-based resources instead of petroleum-based starting materials is a long-term goal for sustainable chromone chemistry.

By embracing these sustainable practices, the synthesis and application of this compound can be advanced in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. What are common synthetic routes for Ethyl 4-oxo-4H-chromene-6-carboxylate?

The synthesis typically involves a multi-step process starting with a condensation reaction between a substituted benzaldehyde derivative and ethyl acetoacetate. For example, 4-hydroxybenzaldehyde can react with ethyl acetoacetate under acidic conditions (e.g., acetic acid or piperidine) to form the chromene core via cyclization. Subsequent oxidation or functional group modifications yield the 4-oxo derivative . Key steps include:

- Cyclization : Catalyzed by microwave irradiation or reflux in ethanol to enhance reaction efficiency.

- Oxidation : Use of oxidizing agents like H₂O₂ or NaOCl to introduce the 4-oxo group.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is this compound characterized post-synthesis?

Characterization employs:

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks for the ester carbonyl (δ ~165–170 ppm) and chromene ring protons (δ ~6.5–8.5 ppm) confirm structural integrity .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts) require:

- 2D NMR Techniques : HSQC and HMBC to confirm proton-carbon connectivity and rule out tautomeric forms .